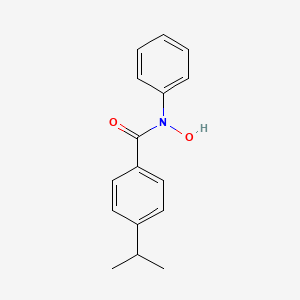
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to an amide. This specific compound has a phenyl group and an isopropyl group attached to the benzamide core, making it a unique and interesting molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide typically involves the reaction of N-phenylhydroxylamine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form coordination complexes with metal ions in metalloproteases, inhibiting their activity. Additionally, the compound can interact with other proteins or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Hydroxy-N-phenylbenzamide: Lacks the isopropyl group, making it less sterically hindered.
N-Hydroxy-N-(4-methylphenyl)benzamide: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
N-Hydroxy-N-phenyl-4-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide is unique due to the presence of both the phenyl and isopropyl groups, which can influence its chemical reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113389-02-9 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-hydroxy-N-phenyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(2)13-8-10-14(11-9-13)16(18)17(19)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
InChIキー |
UCAMRJBKCLKMCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


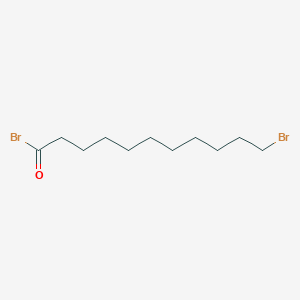
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
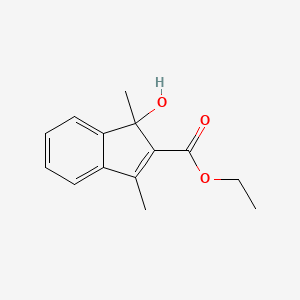
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
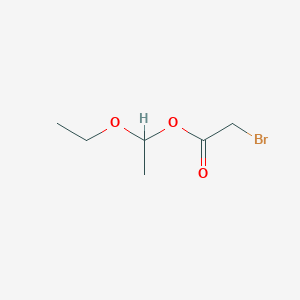
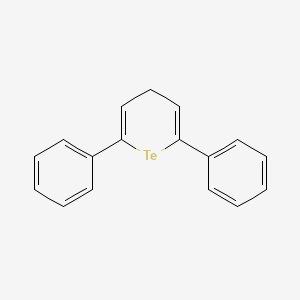
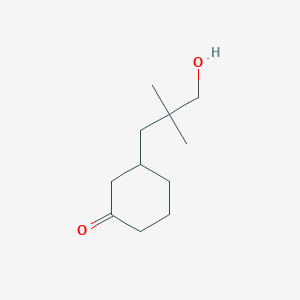
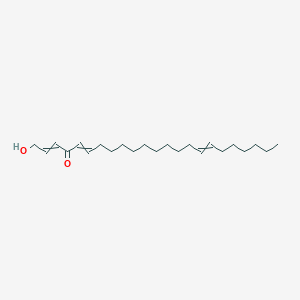
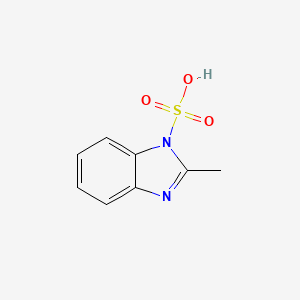


![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
